N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide
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Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H17FN2O3S and its molecular weight is 348.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Ring-Fluorinated Isoquinolines and Quinolines : Research by Ichikawa et al. (2006) explored the synthesis of 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives, showcasing the chemical versatility of similar compounds in creating fluorinated isoquinolines and quinolines (J. Ichikawa, Kotaro Sakoda, H. Moriyama, Yukinori Wada, 2006).
Antimicrobial Applications
- Antimicrobial Study of Novel Sulfonamides and Oxinates : A study by Vanparia et al. (2010) focused on novel sulfonamide derivatives, including those similar to the queried compound, demonstrating significant antimicrobial activity against various bacterial strains and fungi (S. Vanparia, Tarosh S. Patel, Natvar A. Sojitra, Chandresh L. Jagani, B. Dixit, P. S. Patel, R. Dixit, 2010).
Fluorescence and Spectroscopy
- Study of Zinquin-Related Fluorophore Analogues : Kimber et al. (2003) conducted syntheses and spectroscopic studies of compounds including sulfonamides, demonstrating shifts in ultraviolet/visible spectra and formation of fluorescent complexes with zinc, indicating potential applications in fluorescence-based analyses (M. Kimber, Jason P. Geue, Stephen F. Lincoln, A. David Ward, E. R. Tiekink, 2003).
Pharmacological Applications
- Anticancer Agent Synthesis : Fang et al. (2016) synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, showing moderate to high levels of antitumor activities against various cancer cell lines (Yilin Fang, Zhilin Wu, Mengwu Xiao, Yu-Ting Tang, K. Li, Jiao Ye, J. Xiang, A. Hu, 2016).
Enzyme Inhibition
- Inhibition of Protein Kinases : Research by Hidaka et al. (1984) on isoquinolinesulfonamides, which are structurally related to the queried compound, highlighted their ability to significantly inhibit cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases, suggesting potential therapeutic applications (H. Hidaka, M. Inagaki, S. Kawamoto, Y. Sasaki, 1984).
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-2-20-16-9-6-14(11-12(16)3-10-17(20)21)19-24(22,23)15-7-4-13(18)5-8-15/h4-9,11,19H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZRJGBLRUCBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.